2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide
Description
This compound features a thiazolo[4,5-d]pyridazin-4-one core substituted at position 7 with a 3-methoxyphenyl group, at position 2 with a methyl group, and at position 5 with an N-methylacetamide side chain. The 3-methoxyphenyl group may enhance solubility and π-stacking interactions, while the N-methylacetamide moiety could influence hydrogen-bonding capacity and metabolic stability .
Properties
IUPAC Name |
2-[7-(3-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-9-18-14-15(24-9)13(10-5-4-6-11(7-10)23-3)19-20(16(14)22)8-12(21)17-2/h4-7H,8H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMLVPNALUVCOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide is a thiazolo[4,5-d]pyridazine derivative that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized as an inhibitor of the NLRP3 inflammasome , a key player in inflammatory responses associated with various diseases, including autoimmune disorders and metabolic syndromes .
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 420.49 g/mol . The structure includes a thiazolo[4,5-d]pyridazine core, which is known for its potential pharmacological activities .
Structural Features
- Thiazolo[4,5-d]pyridazine Core : Known for diverse biological activities.
- Methoxyphenyl Group : Enhances lipophilicity and potential binding interactions.
- Acetamide Moiety : Contributes to the compound's solubility and reactivity.
The primary mechanism of action for this compound involves the inhibition of the NLRP3 inflammasome . This complex plays a crucial role in the activation of inflammatory pathways, leading to the release of pro-inflammatory cytokines. Inhibition of NLRP3 can reduce inflammation and may have therapeutic implications in diseases characterized by excessive inflammatory responses .
Anti-inflammatory Effects
Research indicates that 2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide effectively reduces markers of inflammation in both in vitro and in vivo studies. These findings suggest its potential application in treating conditions such as arthritis and other inflammatory diseases .
Anticancer Potential
Similar compounds within the thiazolo[4,5-d]pyridazine class have shown promising anticancer properties. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. Further investigation into its cytotoxic effects is warranted .
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of NLRP3 inflammasome | |
| Anticancer | Inhibition of HeLa and A549 cell proliferation | |
| Antimicrobial | Potential activity against pathogenic bacteria |
Case Studies
- Inflammatory Disease Model : In a study involving murine models of arthritis, treatment with 2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide resulted in a significant reduction in joint swelling and inflammatory cytokines compared to controls .
- Cancer Cell Line Study : In vitro assays demonstrated that this compound exhibited IC50 values indicating effective inhibition against HeLa cells at concentrations around 226 µg/mL, suggesting its potential as an anticancer agent .
Comparison with Similar Compounds
Structural Analogs in the Thiazolo[4,5-d]Pyridazinone Family
(a) N-(4-Chlorophenyl)-2-[2-Methyl-4-Oxo-7-(2-Thienyl)Thiazolo[4,5-d]Pyridazin-5(4H)-Yl]Acetamide ()
- Core Structure: Shares the thiazolo[4,5-d]pyridazinone scaffold.
- Key Differences :
- Position 7: 2-Thienyl (electron-rich heteroaromatic) vs. 3-methoxyphenyl (electron-donating aryl).
- Acetamide Substituent: N-(4-Chlorophenyl) vs. N-Methyl .
- Implications: The 2-thienyl group may increase hydrophobicity compared to the 3-methoxyphenyl, affecting membrane permeability .
(b) N1-(3-(4-Methoxyphenyl)-7-Oxo-5-Phenylthiazolo[4,5-d]Pyrimidin-2(3H)-Ylidene)-4-Methyl-N2-Phenylbenzimidamide ()
- Core Structure : Thiazolo[4,5-d]pyrimidine (pyrimidine fused with thiazole) vs. pyridazine in the target.
- Key Differences :
- Position 7: 4-Methoxyphenyl vs. 3-methoxyphenyl .
- Substituent: Benzimidamide (bulky aromatic) vs. N-methylacetamide .
Pyrimido[4,5-d][1,3]Oxazin Derivatives ()
These compounds share N-methylacetamide or acrylamide side chains but differ in core structure.
(a) N-(3-(7-((2-Methoxy-4-(4-Methylpiperazin-1-Yl)Phenyl)Amino)-4-Methyl-2-Oxo-Pyrimido[4,5-d][1,3]Oxazin-1(4H)-Yl)Phenyl)Acrylamide ()
- Core Structure : Pyrimido[4,5-d][1,3]oxazin-2-one (oxygen-containing heterocycle).
- Key Differences :
- Position 7: 2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl (polar, basic group) vs. 3-methoxyphenyl .
- Side Chain: Acrylamide (reactive Michael acceptor) vs. N-methylacetamide .
- Implications :
(b) tert-Butyl(3-(7-((2-Methoxy-4-(4-Methylpiperazin-1-Yl)Phenyl)Amino)-4-Methyl-2-Oxo-Pyrimido[4,5-d][1,3]Oxazin-1(4H)-Yl)Phenyl)Carbamate ()
- Key Feature : tert-Butyl carbamate protecting group, absent in the target compound.
- Implications :
Physicochemical and Pharmacokinetic Comparisons
Table 1: Key Properties of Analogous Compounds
Q & A
Q. What are the established synthetic routes for this thiazolo-pyridazin derivative?
The synthesis involves multi-step reactions, typically starting with cyclization of thiazole precursors. Key steps include:
- Formation of the thiazolo[4,5-d]pyridazin core using phosphorus pentasulfide (for thiazole ring closure) .
- Introduction of the 3-methoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic substitution .
- Acetamide functionalization via reaction with methylamine or chloroacetyl chloride followed by amidation . Example protocol: Intermediate purification often requires column chromatography (silica gel, ethyl acetate/hexane), with yields ranging from 40–65% depending on substituent reactivity .
Q. How is the compound structurally characterized?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; thiazole carbons at 160–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] expected for CHNOS: 394.11) .
- X-ray crystallography (if crystals obtained) resolves stereochemical ambiguities .
Q. What preliminary biological activities have been reported for this compound?
Thiazolo-pyridazin derivatives exhibit:
- Anticancer activity : IC values <10 μM in breast (MCF-7) and colon (HCT-116) cancer cell lines via kinase inhibition .
- Anti-inflammatory effects : COX-2 selectivity (IC ~0.8 μM) in murine macrophages .
- Antimicrobial potential : Moderate activity against S. aureus (MIC: 32 μg/mL) .
Advanced Research Questions
Q. How can synthetic yield be optimized for scale-up studies?
- Reaction condition tuning : Use polar aprotic solvents (DMF, DMSO) at 80–100°C to enhance coupling efficiency .
- Catalyst screening : Pd(PPh) improves Suzuki-Miyaura cross-coupling yields by 15–20% compared to Pd(OAc) .
- By-product mitigation : Add molecular sieves to absorb water in amidation steps, reducing hydrolysis side products .
Q. What analytical strategies resolve contradictory structural data?
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., distinguishing thiazole vs. pyridazin protons) .
- Isotopic labeling : Use N-labeled intermediates to confirm nitrogen connectivity in the heterocyclic core .
- DFT calculations : Compare computed vs. experimental IR spectra to validate tautomeric forms .
Q. How to design structure-activity relationship (SAR) studies for this compound?
Focus on modifying:
- Substituents on the phenyl ring : Compare 3-methoxy vs. 4-fluoro (Table 1).
- Acetamide side chain : Replace N-methyl with cyclopropyl or benzyl groups to assess steric effects .
| Substituent (R) | Biological Activity (IC, μM) | Selectivity Index (Cancer vs. Normal Cells) |
|---|---|---|
| 3-OCH | 0.9 (MCF-7) | 12.5 |
| 4-F | 1.2 (HCT-116) | 8.7 |
| Data adapted from patent analogs . |
Q. How can contradictory bioactivity data across studies be reconciled?
- Assay variability : Standardize cell lines (e.g., use ATCC-certified MCF-7) and incubation times .
- Solubility factors : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
- Target promiscuity : Perform kinome-wide profiling (e.g., using KINOMEscan) to identify off-target interactions .
Q. What in silico methods predict biological targets?
- Molecular docking : Use AutoDock Vina to model binding to EGFR (PDB: 1M17) or COX-2 (PDB: 5KIR) .
- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors at the thiazole N) .
- ADMET prediction : SwissADME estimates logP (~2.5) and CNS permeability (low), guiding in vivo study design .
Q. How stable is the compound under physiological conditions?
- pH stability : Degrades rapidly at pH >8 (half-life <2 hrs) due to acetamide hydrolysis .
- Thermal stability : Stable at 25°C for 48 hrs in PBS; store lyophilized at -80°C for long-term use .
- Metabolic stability : Microsomal assays (human liver microsomes) show moderate clearance (t = 45 min) .
Q. What challenges arise during purification, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
